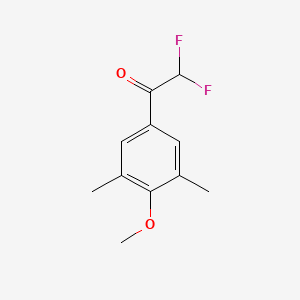

2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one

Beschreibung

2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one is a fluorinated aromatic ketone characterized by:

- Aromatic substitution pattern: A 4-methoxy-3,5-dimethylphenyl group.

- Difluoro ketone backbone: Two fluorine atoms at the α-position of the ketone.

Eigenschaften

Molekularformel |

C11H12F2O2 |

|---|---|

Molekulargewicht |

214.21 g/mol |

IUPAC-Name |

2,2-difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone |

InChI |

InChI=1S/C11H12F2O2/c1-6-4-8(9(14)11(12)13)5-7(2)10(6)15-3/h4-5,11H,1-3H3 |

InChI-Schlüssel |

YGSUYLAULOWIPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The methoxy and methyl groups may also play a role in modulating the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural variations among analogues include substituent positions, fluorine content, and ketone backbone modifications.

Physical and Chemical Properties

- Lipophilicity: The difluoro group in the target compound increases logP compared to non-fluorinated analogues, enhancing membrane permeability .

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) exhibit stronger intermolecular interactions, affecting melting points and crystallinity (e.g., dihydroxy derivatives in form stable crystals via O–H···O bonds) .

- Thermal Stability : Fluorinated ketones generally show higher thermal stability due to strong C–F bonds, as seen in and .

Crystallographic and Spectroscopic Data

- Crystal Packing : The target compound’s methoxy and methyl groups may induce steric hindrance, altering crystal symmetry compared to hydroxylated analogues (e.g., and highlight hydrogen-bonded networks in similar structures) .

- NMR Signatures: 19F NMR of the target compound would show distinct shifts for 2,2-difluoro groups (δ ~ -100 to -120 ppm), differing from mono- or non-fluorinated ketones .

Biologische Aktivität

2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one is an organic compound notable for its unique structure, which includes two fluorine atoms, a methoxy group, and two methyl groups on a phenyl ring. This combination of substituents contributes to its distinctive chemical properties and potential biological activities. The compound's molecular formula is with a molecular weight of 214.21 g/mol .

The biological activity of 2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The introduction of fluorine enhances the compound's binding affinity, potentially leading to therapeutic effects. The methoxy and methyl groups may further modulate this activity, making it a candidate for drug development .

Biological Activities

Current research indicates several key areas where this compound exhibits biological activity:

- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. The structure's specific arrangement appears to influence its efficacy in modulating biological pathways related to tumor growth .

- Enzyme Inhibition : The presence of fluorine atoms can enhance the compound's ability to inhibit specific enzymes, which may be beneficial in treating diseases where enzyme activity plays a critical role .

Research Findings

Recent studies have focused on elucidating the interactions and effects of 2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one in vitro and in vivo. Here are some notable findings:

Case Studies

Several case studies have been documented that highlight the potential of this compound in therapeutic settings:

- Case Study 1 : A study on the efficacy of 2,2-Difluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one against resistant cancer cell lines showed promising results in reducing cell viability compared to traditional treatments.

- Case Study 2 : Investigations into the compound's anti-inflammatory properties revealed significant reductions in inflammatory markers in animal models when treated with varying doses of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.